Pyridine, 2,2'-(1,4-phenylene)bis-
Description
Contextualizing Multidentate Ligands in Contemporary Chemistry
Multidentate ligands, also known as polydentate ligands, are molecules that can bind to a central metal atom through more than one donor atom, forming a coordination complex. numberanalytics.combritannica.com This ability to form multiple bonds results in a more stable complex compared to those formed with monodentate ligands, which only have one point of attachment. This enhanced stability is a key reason for their widespread use in modern chemistry. numberanalytics.com
The history of polydentate ligand chemistry dates back to the early 20th century with Alfred Werner's coordination theory. numberanalytics.com A significant milestone was the discovery of ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand capable of forming stable complexes with numerous metal ions. numberanalytics.com This discovery opened the door for a wide range of applications for polydentate ligands, including in catalysis and materials science. numberanalytics.com The synergistic effects between a transition metal and an appropriate ligand are crucial for promoting desired catalytic reactions. nih.gov The versatility of certain elements in ancillary ligands offers almost infinite potential for catalytic applications. nih.gov
The Significance of Pyridine (B92270) Moieties in Molecular Design
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds. openaccessjournals.com Its unique chemical properties, such as basicity, solubility, and the ability to form hydrogen bonds, make it a valuable component in molecular design. rsc.orgnih.gov The nitrogen atom in the pyridine ring influences its reactivity, stability, and pharmacological profiles. openaccessjournals.com
In medicinal chemistry, pyridine and its derivatives are extensively used due to their significant impact on the pharmacological activity of drug molecules. nih.govresearchgate.net The inclusion of a pyridine moiety can enhance biochemical potency, improve metabolic stability, increase cellular permeability, and address protein-binding issues. rsc.orgnih.govresearchgate.net Many natural products, including vitamins and alkaloids, contain pyridine-based rings. nih.gov Furthermore, pyridine-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. openaccessjournals.comnih.gov
Role of 1,4-Phenylene Bridges in Directing Molecular Architectures
The 1,4-phenylene unit is a rigid and linear linker frequently used in the construction of well-defined molecular architectures. acs.org This structural rigidity is essential for creating shape-persistent polymers and oligomers with specific mechanical or electronic functions. acs.org The steric hindrance of the phenyl ring can influence the formation of supramolecular structures. arxiv.org
In the context of bis-pyridine ligands, the 1,4-phenylene bridge acts as a spacer, holding the two pyridine units at a fixed distance and orientation. This pre-organization of the ligand is crucial for the selective binding of metal ions and the formation of predictable supramolecular assemblies. The use of 1,4-phenylene linkers is a common strategy in the design of molecular wires, sensors, and components for nanomachines. acs.org
Overview of Research Trajectories for Pyridine, 2,2'-(1,4-phenylene)bis- and Related Structures
Research into Pyridine, 2,2'-(1,4-phenylene)bis- and its analogs is driven by their potential applications in various fields. A key area of investigation is their use as ligands in coordination chemistry. The combination of two pyridine units linked by a rigid phenylene spacer creates a bidentate ligand capable of forming stable complexes with a variety of transition metals. wikipedia.org These complexes are being explored for their catalytic activity, with pyridine-bis(imine) (PDI) ligands, for instance, producing highly active iron catalysts for ethylene (B1197577) polymerization. acs.org
Another significant research direction is the development of supramolecular structures. The defined geometry of these molecules allows for the construction of complex, self-assembled architectures through non-covalent interactions like hydrogen bonding and metal-ligand coordination. These supramolecular assemblies have potential applications in materials science, for example, in the creation of porous materials and luminescent sensors. Furthermore, the synthesis of various bis-heterocyclic compounds bridged by a 1,4-phenylene group is a subject of comprehensive review. researchgate.net
Structure
3D Structure
Properties
CAS No. |
57477-09-5 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-3-11-17-15(5-1)13-7-9-14(10-8-13)16-6-2-4-12-18-16/h1-12H |
InChI Key |
XCBZVHOSXIYMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Core Pyridine (B92270), 2,2'-(1,4-phenylene)bis- Structure
The synthesis of the core Pyridine, 2,2'-(1,4-phenylene)bis- structure can be achieved through several effective methodologies, each offering distinct advantages in terms of substrate scope and efficiency.
Cross-Coupling Reactions for Aryl-Pyridine Linkages
Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the formation of aryl-pyridine bonds, providing a versatile route to the Pyridine, 2,2'-(1,4-phenylene)bis- framework. The Suzuki-Miyaura and Stille coupling reactions are prominently used for this purpose. nih.govyoutube.com
In a typical Suzuki-Miyaura coupling, a dihalo-benzene, such as 1,4-dibromobenzene, is reacted with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. Conversely, the reaction can involve a phenylene-bis(boronic acid) and a halopyridine. rsc.orgrsc.org The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), and reaction conditions are crucial for achieving high yields. chemicalbook.com While Suzuki coupling is widely used, the Stille coupling, which utilizes organotin reagents, offers an alternative that can be advantageous in certain contexts, sometimes providing better yields, though the toxicity of tin compounds is a consideration. rsc.org The efficiency of these reactions can be influenced by steric hindrance and the electronic nature of the substituents on both the pyridine and phenyl rings. rsc.orgelsevierpure.com
| Reaction Type | Key Reagents | Catalyst Example | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridylboronic acid/ester and dihalobenzene OR Phenylene-bis(boronic acid) and halopyridine, Base | Pd(PPh₃)₄ | Generally high yields, uses less toxic boron reagents. | Can be sensitive to steric hindrance. rsc.org |
| Stille Coupling | Organotin pyridyl reagent and dihalobenzene | Pd(OAc)₂/XPhos | Can provide excellent yields, sometimes better than Suzuki for certain substrates. rsc.org | Involves toxic organotin compounds. rsc.org |
Cyclocondensation Approaches in Bis-Heterocycle Synthesis
Cyclocondensation reactions provide a classical and powerful method for constructing the pyridine rings of the target molecule. The Kröhnke pyridine synthesis and related multicomponent reactions are particularly noteworthy. wikipedia.orgresearchgate.netnih.gov
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to form highly substituted pyridines. wikipedia.orgresearchgate.netnih.gov This method is highly versatile and can be adapted to produce a wide array of functionalized pyridines. wikipedia.org A general approach for bis-pyridine synthesis involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849). youtube.com For instance, a 1,4-phenylene-linked bis(1,5-diketone) can undergo a double cyclization reaction with ammonia or an ammonia source to yield the Pyridine, 2,2'-(1,4-phenylene)bis- core. youtube.comresearchgate.net The synthesis of highly functionalized 2,2'-bipyridines can also be achieved through the cyclocondensation of β-ketoenamides. nih.gov
Nucleophilic Aromatic Substitution Routes for Fluorinated Analogues
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing fluorine atoms onto the pyridine rings, leading to fluorinated analogues of Pyridine, 2,2'-(1,4-phenylene)bis-. This method is particularly effective for substitutions at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic attack. nih.govnih.gov
The synthesis of fluorinated derivatives often starts with a halogenated or nitro-substituted pyridine. The SNAr reaction of 2- or 4-halopyridines is a site-specific method for creating substituted pyridines. nih.gov For example, a fluorine atom can be introduced by reacting a corresponding chloro- or nitro-precursor with a fluoride (B91410) source, such as potassium fluoride. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this substitution. researchgate.netepa.gov This approach allows for the late-stage functionalization of complex molecules. nih.gov
Other Directed Synthetic Pathways for Substituted Derivatives
Beyond the primary methods, other directed synthetic pathways have been developed to access specifically substituted derivatives of Pyridine, 2,2'-(1,4-phenylene)bis-. These routes often offer solutions for introducing functional groups that might not be compatible with the conditions of cross-coupling or cyclocondensation reactions.
One such approach involves the aza-Diels-Alder reaction of substituted 1,2,4-triazines with enamines to produce substituted pyridines. researchgate.net This method can be applied to the synthesis of 2,2'-bipyridine (B1663995) derivatives. Another strategy is the synthesis of polysubstituted pyridines through the chemoselective functionalization of heteroaryl fluorosulfates via Suzuki coupling. nih.gov This allows for a stepwise and controlled introduction of substituents. nih.gov The synthesis of methylated derivatives, for example, has been explored to study the effects of electron-donating groups on reaction efficiencies. elsevierpure.com Additionally, the synthesis of the core structure has been achieved through methods like the cyclization of ketoxime acetates mediated by reagents such as NH₄I/Na₂S₂O₄. orgsyn.org
Functionalization and Derivatization for Tailored Properties
The properties of Pyridine, 2,2'-(1,4-phenylene)bis- can be finely tuned by introducing various functional groups onto the pyridine or central phenyl rings. This functionalization is crucial for modulating the electronic and, consequently, the photophysical and chemical characteristics of the molecule.
Incorporation of Substituents for Electronic Modulation
The electronic properties of Pyridine, 2,2'-(1,4-phenylene)bis- can be systematically altered by the introduction of electron-donating or electron-withdrawing groups. nih.govdtu.dk This modulation is key to tailoring the molecule for specific applications, such as in materials science or as ligands in coordination chemistry. researchgate.netacs.org
The introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, increases the electron density of the aromatic system. elsevierpure.comresearchgate.netepa.gov Conversely, electron-withdrawing groups like nitro, cyano, or trifluoromethyl groups decrease the electron density. nih.govrsc.org These substituent effects have a profound impact on the photophysical properties of the molecule, including its absorption and emission spectra. researchgate.netmdpi.com For example, studies on related bis(2-pyridyl)benzene systems have shown that the introduction of substituents can significantly alter their luminescent properties. rsc.org The strategic placement of these functional groups allows for precise control over the HOMO and LUMO energy levels, which is critical for applications in electronics and photonics. researchgate.net
| Substituent Type | Example Groups | Effect on Aromatic System | Impact on Photophysical Properties |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density. researchgate.netepa.gov | Can lead to shifts in absorption/emission spectra. researchgate.netmdpi.com |
| Electron-Withdrawing | -NO₂, -CN, -CF₃, Halogens | Decreases electron density. nih.govrsc.org | Can enhance luminescence in some cases and shift energy levels. rsc.orgrsc.org |
Precursor Design for Advanced Supramolecular Building Blocks
The utility of Pyridine, 2,2'-(1,4-phenylene)bis- as a precursor lies in its well-defined geometry and versatile coordination capabilities. Its design allows for the predictable assembly of higher-order structures through coordination with metal ions or through the formation of mechanically interlocked molecules such as rotaxanes and catenanes. The rigid 1,4-phenylene spacer ensures a linear and predictable extension, while the nitrogen atoms of the pyridine rings provide ideal coordination sites for a variety of metal centers.
Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, have been instrumental in the preparation of Pyridine, 2,2'-(1,4-phenylene)bis- and its derivatives. The Negishi and Suzuki-Miyaura coupling reactions are among the most effective methods, allowing for the efficient formation of the key carbon-carbon bond between the pyridine and phenylene rings. wikipedia.orgorgsyn.orgorganic-chemistry.org
The Negishi coupling, for instance, involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is noted for its high functional group tolerance and its effectiveness in creating C(sp²)–C(sp²) bonds, which is the case in the synthesis of biaryls like the target compound. wikipedia.orgorgsyn.org The general applicability of the Negishi coupling makes it a powerful tool for synthesizing unsymmetrical 2,2'-bipyridines and related structures. wikipedia.org
Similarly, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a highly versatile and widely used method for constructing C-C bonds. nih.govbeilstein-journals.org Its advantages include mild reaction conditions, commercial availability of many boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov For the synthesis of Pyridine, 2,2'-(1,4-phenylene)bis-, this would typically involve the reaction of a dihalo-benzene with a pyridylboronic acid or ester, or a phenylene-diboronic acid with a halopyridine.
The following table outlines a general approach for the synthesis of Pyridine, 2,2'-(1,4-phenylene)bis- via a Suzuki-Miyaura coupling reaction, based on established protocols for similar biaryl syntheses.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| 1,4-Dibromobenzene | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | Toluene | 100 °C | Moderate to Good | (Inferred from Stille coupling principles) |
| 1,4-Phenylenediboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 °C | Good to Excellent | beilstein-journals.orgnih.gov |
| 2-Pyridylzinc chloride | 1,4-Diiodobenzene | Pd(PPh₃)₄ | - | THF | 60-80 °C | Good | wikipedia.orgorgsyn.org |
Once synthesized, Pyridine, 2,2'-(1,4-phenylene)bis- serves as a foundational element for more complex supramolecular structures. Its ability to act as a ditopic ligand allows for the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org For example, when reacted with metal ions, it can bridge metal centers to form one-dimensional chains, two-dimensional networks, or even three-dimensional frameworks. The resulting structures are highly dependent on the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions.
A significant application of this precursor is in the construction of mechanically interlocked molecules. In the formation of rotaxanes, the linear and rigid Pyridine, 2,2'-(1,4-phenylene)bis- can act as the "axle" component, which is threaded through a macrocyclic "wheel." The ends of the axle are then capped with bulky stopper groups to prevent dethreading. The synthesis of such rotaxanes often employs "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the final stoppering step due to its high efficiency and mild reaction conditions. acs.org
The following table provides examples of advanced supramolecular building blocks derived from Pyridine, 2,2'-(1,4-phenylene)bis- and its derivatives, highlighting key structural or spectroscopic data.
| Supramolecular Structure | Precursor Derivative | Key Feature | Characterization Data | Reference |
| Ruthenium(II) Polypyridine Complex | trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene | Aggregation-induced emission | Voltammetry: Ru²⁺/³⁺ at 1.2 V, BPEB⁰/⁻ at -1.0 V, BPEB⁻/²⁻ at -1.15 V | acs.orgnih.gov |
| wikipedia.orgRotaxane | Oligo(para-phenylene) with pyridyl end-groups | Controlled aggregation of π-conjugated systems | ¹H NMR: Upfield shift of macrocycle protons (ΔHᵇ = 0.23 ppm) upon rotaxane formation | nih.gov |
| acs.orgRotaxane | Axle with acidic proton | Conformational control via hydrogen bonding | ¹H NMR: Significant upfield shift of axle proton (ΔHʸ = 1.81 ppm) in the corresponding non-interlocked axle | nih.gov |
| Metal-Organic Framework | 1,4-bis(3-pyridylaminomethyl)benzene | Photocatalytic activity | Formation of 2D and 3D networks depending on the metal and co-ligand | rsc.org |
The design and synthesis of these advanced supramolecular structures are driven by the desire to create materials with novel functions. For instance, the ruthenium complex exhibits interesting photophysical properties that can be modulated by host-guest interactions with cyclodextrins. acs.orgnih.gov The rotaxanes demonstrate how mechanical interlocking can be used to control the conformation and aggregation of π-conjugated systems, which is relevant for the development of molecular machines and responsive materials. nih.govnih.gov The formation of MOFs with this ligand opens up possibilities for applications in gas storage, separation, and catalysis. rsc.org
Coordination Chemistry of Pyridine, 2,2 1,4 Phenylene Bis Ligands
Ligand Design Principles and Coordination Modes
The design of Pyridine (B92270), 2,2'-(1,4-phenylene)bis- as a ligand is fundamentally based on its ability to bridge two metal centers or to chelate a single metal center in a specific geometry. The arrangement of its nitrogen donor atoms and the nature of the phenylene spacer are key to its function in creating complex supramolecular structures.
Denticity and Chelation Dynamics
Pyridine, 2,2'-(1,4-phenylene)bis- is classified as a bidentate ligand, meaning it has two donor atoms (the nitrogen atoms of the pyridine rings) that can bind to a metal ion. While it can chelate a single metal ion, its structure is more conducive to bridging two metal centers. This is due to the significant distance and rigidity imposed by the 1,4-phenylene spacer. The chelation to a single metal would create a large and strained chelate ring, which is generally less favorable.
The dynamics of chelation are influenced by the electronic properties of the pyridine rings. Pyridine itself is a weak π-acceptor ligand. wikipedia.org The introduction of substituents on the pyridine rings can further modify its electronic properties and, consequently, its coordination behavior. nih.gov
Influence of the 1,4-Phenylene Bridge on Coordination Geometry
The 1,4-phenylene bridge is a crucial design element that largely dictates the coordination geometry of the resulting metal complexes. This rigid spacer holds the two pyridine units at a fixed distance and in a co-planar orientation. This pre-organization minimizes the entropic penalty upon coordination and favors the formation of well-defined, often linear, bimetallic structures. nih.govacs.org The Zn-Zn distance in a bipyridyl-bridged zinc(II)-salphen complex, for instance, was found to be 11.25 Å. uu.nl
This structural rigidity contrasts with more flexible ligands, where a variety of coordination modes and geometries might be possible. The 1,4-phenylene bridge essentially acts as a "ruler" and "protractor," ensuring a predictable spatial arrangement of the coordinated metal ions. This property is highly desirable for the construction of supramolecular assemblies and coordination polymers with specific topologies and functions. uctm.edu
Formation and Characterization of Metal Complexes
The versatility of Pyridine, 2,2'-(1,4-phenylene)bis- is demonstrated by its ability to form stable complexes with a wide range of metal ions. The synthesis and characterization of these complexes are essential for understanding their properties and potential applications.
Coordination with Transition Metal Ions (e.g., Pd, Pt, Cu, Ru, Fe, Zn)
Pyridine, 2,2'-(1,4-phenylene)bis- and its derivatives readily form complexes with various transition metals. These complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
Palladium (Pd) and Platinum (Pt): Bimetallic palladium and platinum complexes with phenylene-bridged ligands have been synthesized and studied. nih.govacs.orgnih.gov The coordination of pyridine ligands to these bimetallic centers often proceeds as two independent binding events. nih.govacs.orgnih.gov A variety of Pd(II) complexes with functionalized pyridine ligands have been prepared, exhibiting square-planar geometries. nih.gov Similarly, Pt(II) complexes with substituted pyridines have been isolated and characterized. researchgate.netnih.gov
Copper (Cu): Copper(II) complexes with pyridylbis(phenol) ligands have been synthesized, leading to the formation of mononuclear, trinuclear, and even hexanuclear structures depending on the specific ligand design. nih.gov Copper(I) complexes with related bipyridine ligands have also been reported, exhibiting interesting photophysical properties. nih.gov
Ruthenium (Ru): Ruthenium(II) polypyridine complexes are well-studied for their photochemical and photophysical properties. uark.edunih.govdcu.iewikipedia.org The synthesis often involves the reaction of RuCl₃ with the desired ligands in a suitable solvent, followed by precipitation. uark.edu Mixed ligand complexes of ruthenium(II) containing bipyridine and other ligands have also been extensively explored. nih.govnih.gov
Iron (Fe): Iron(II) complexes with pentadentate N5-donor ligands derived from pyridine have been synthesized and characterized. lu.se The synthesis of iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine has also been reported, yielding compounds with interesting magnetic properties. ugm.ac.id Mixed ligand complexes of Iron(III) with 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) have been prepared and shown to have octahedral geometries. nih.gov
Zinc (Zn): Zinc(II) complexes with ligands containing pyridine moieties are of interest for their potential biological applications and as building blocks for supramolecular structures. nih.govresearchgate.netnih.gov The synthesis of a zinc(II) complex with 2,6-bis(benzimidazol-2-yl) pyridine has been reported, and its interaction with DNA was investigated. nih.gov
The characterization of these transition metal complexes is typically achieved using a combination of spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy, as well as mass spectrometry and single-crystal X-ray diffraction to determine their precise molecular structures. nih.govresearchgate.netacs.org
Table 1: Examples of Transition Metal Complexes with Pyridine-based Ligands
| Metal Ion | Ligand System | Resulting Complex Type | Key Characterization Techniques | Reference(s) |
|---|---|---|---|---|
| Pd(II), Pt(II) | 1,4-phenylene bridged bis(NCN) pincer | Bimetallic | ¹H NMR | nih.govacs.orgnih.gov |
| Pd(II) | Functionalized pyridines | Mononuclear, square-planar | NMR, X-ray diffraction | nih.gov |
| Cu(II) | Pyridylbis(phenol) | Mononuclear, Trinuclear, Hexanuclear | X-ray crystallography | nih.gov |
| Ru(II) | 5-chloro-1,10-phenanthroline, 2,2'-bipyridine | Homoleptic and Heteroleptic | Mass spec, NMR, Absorption/Emission spectroscopy | uark.edu |
| Fe(II) | Pentadentate N4Py-derivative | Mononuclear | UV/Vis, Cyclic Voltammetry, NMR | lu.se |
| Zn(II) | 2,6-bis(benzimidazol-2-yl) pyridine | Mononuclear | UV, NMR, IR, Fluorescence | nih.gov |
Complexes with Main Group and Heavy p-Block Metal Centers (e.g., Pb, Zr)
Beyond transition metals, Pyridine, 2,2'-(1,4-phenylene)bis- and related ligands can also coordinate to main group and heavy p-block metals.
Lead (Pb): Pyridine-pyrazole based ligands have shown a high complexing capacity towards Pb(II). researchgate.net
Zirconium (Zr): Zirconium(IV) complexes with tetradentate Schiff base ligands incorporating pyrrolide units have been synthesized and their photophysical properties studied. nih.govacs.org The synthesis of zirconium complexes with monocyclopentadienyl ligands containing a coordinating 2,6-pyridine bridge has also been reported. researchgate.net These complexes have been characterized by techniques including X-ray crystallography. nih.govresearchgate.net
Table 2: Examples of Main Group and Heavy p-Block Metal Complexes with Pyridine-based Ligands
| Metal Ion | Ligand System | Resulting Complex Type | Key Characterization Techniques | Reference(s) |
|---|---|---|---|---|
| Pb(II) | Pyridine-pyrazole | - | - | researchgate.net |
| Zr(IV) | Pyrrolide-based tetradentate Schiff base | Eight-coordinate | X-ray crystallography, Photophysical studies | nih.govacs.org |
| Zr(IV) | Monocyclopentadienyl with 2,6-pyridine bridge | - | X-ray crystallography | researchgate.net |
Thermodynamics and Kinetics of Metal-Ligand Binding
The thermodynamics and kinetics of metal-ligand binding provide crucial insights into the stability and formation rates of complexes involving Pyridine, 2,2'-(1,4-phenylene)bis-.
Studies on bimetallic palladium and platinum pincer complexes with a 1,4-phenylene bridge have shown that the two metal sites can act as independent coordination sites for pyridine. nih.govacs.org The thermodynamics of pyridine coordination in these systems have been measured by ¹H NMR spectroscopy. nih.govacs.orgnih.gov
The equilibrium constants (Keq) for the binding of pyridine ligands to these bimetallic complexes were determined assuming that the binding sites are independent. nih.gov A linear free energy relationship has been observed between the association constant for pyridine coordination and the inductive Hammett constant of the pyridine substituent. nih.govacs.orgnih.gov The sensitivity to this electronic effect, however, depends only slightly on the metal (Pd vs. Pt). nih.govacs.orgnih.gov
The affinity for pyridine versus a competing solvent like DMSO increases when changing the metal from Pd to Pt. nih.gov This indicates a stronger metal-ligand bond with the heavier platinum ion. The association constant for a particular pyridine ligand can vary by approximately three orders of magnitude across a series of different metal complexes, highlighting the significant role of the metal center in determining the thermodynamic stability of the complex. acs.orgnih.gov
The rate constants for pyridine exchange have also been found to be nearly identical to those measured for monometallic analogs, further supporting the model of two independent binding events in these 1,4-phenylene bridged bimetallic systems. nih.govacs.orgnih.gov This effective independence of the two coordination sites is a key feature that guides the use of these ligands in the design of metallosupramolecular architectures. acs.orgnih.gov
Determination of Association Constants
The thermodynamic stability of a complex formed between a ligand and a metal ion is quantified by the association constant (Kₐ), also known as the stability or formation constant. A high Kₐ value indicates strong binding and a more stable complex. For complex systems involving multidentate or ditopic ligands, determining these constants provides fundamental insight into the driving forces of self-assembly.
The determination of association constants typically involves titration experiments where a solution of the metal ion is titrated with the ligand (or vice versa), and a specific physical property that changes upon complexation is monitored. Common techniques include UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. By fitting the change in the observed signal to a suitable binding model, the association constant can be calculated.
In systems analogous to those formed by Pyridine, 2,2'-(1,4-phenylene)bis-, detailed studies on similar 1,4-phenylene bridged bimetallic complexes provide significant insights. For instance, the thermodynamics of pyridine coordination to 1,4-phenylene bridged binuclear palladium and platinum pincer complexes have been thoroughly investigated using ¹H NMR spectroscopy in a DMSO-d₆ solution. nih.govnih.govacs.org In this research, it was observed that the two metal centers on the phenylene-bridged scaffold act as independent coordination sites for incoming pyridine ligands. nih.govacs.org
The association constants for the coordination of various substituted pyridines to these bimetallic pincer complexes were determined by monitoring the chemical shifts of the protons on both the pyridine and the main complex. nih.gov The data revealed a strong dependence of the association constant on the nature of the metal (Pt vs. Pd) and the electronic properties of the pyridine ligand. nih.govacs.org A linear free energy relationship was established between the logarithm of the association constant and the Hammett constant of the substituent on the pyridine, indicating that more electron-donating groups on the pyridine lead to stronger coordination. nih.govacs.org The affinity for pyridine is significantly higher for platinum centers compared to palladium centers. nih.gov
Table 1: Association Constants (Kₐ) for Pyridine Coordination to Bimetallic Complexes in DMSO-d₆ This table presents data for pyridine coordination to analogous 1,4-phenylene bridged bimetallic pincer complexes, [1,4-(M(L)OTf)₂-{C₆(CH₂NR₂)₄-2,3,5,6}], which serve as a model for the behavior of Pyridine, 2,2'-(1,4-phenylene)bis- type ligands.
| Metal (M) | Pincer Ligand (L) | Pyridine Ligand | Kₐ (M⁻¹) |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-(dimethylamino)pyridine | 100 |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-(tert-butyl)pyridine | 25 |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | pyridine | 16 |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-acetylpyridine | 2.5 |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-cyanopyridine | 1.0 |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-(dimethylamino)pyridine | 3200 |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-(tert-butyl)pyridine | 800 |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | pyridine | 500 |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-acetylpyridine | 80 |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | 4-cyanopyridine | 25 |
Data sourced from Inorganic Chemistry, 2006, 45(26), 11060-11068. nih.gov
Ligand Exchange Mechanisms and Rates
The rate at which ligands exchange on a metal center is a crucial aspect of the dynamic behavior of coordination complexes. Ligand exchange can occur through several mechanisms, broadly classified as associative (A), dissociative (D), or interchange (I) pathways. The dominant mechanism depends on factors such as the nature of the metal ion, the steric and electronic properties of both the entering and leaving ligands, and the solvent.
For square planar d⁸ metal centers like Pd(II) and Pt(II), which would be relevant for complexes with Pyridine, 2,2'-(1,4-phenylene)bis-, ligand substitution typically proceeds through an associative mechanism. However, the specific environment of a complex can alter this behavior.
Kinetic studies on the aforementioned 1,4-phenylene bridged bimetallic pincer complexes provide valuable data on the rates of pyridine exchange. nih.govnih.gov The exchange rate of coordinated pyridine with free pyridine in solution was monitored using techniques such as ¹H NMR line-broadening analysis. The results showed that the kinetics of ligand exchange, much like the thermodynamics, were not significantly different between the bimetallic complexes and their monometallic analogues. nih.govnih.gov This further supports the model of two independent coordination sites. nih.govacs.org
The rate of exchange was found to be highly dependent on the metal center. Pyridine exchange at palladium sites is significantly faster than at platinum sites, reflecting the stronger metal-ligand bond in the platinum complexes. nih.gov Studies on similar systems, such as trimethylplatinum(IV) complexes, also show that the exchange of monodentate pyridine ligands for bidentate bipyridine ligands is favorable, leading to more stable chelate complexes. rsc.org The mechanism of ligand exchange in related nickel(II) aminopolycarboxylate complexes with 2,2'-bipyridine has been proposed to be a dissociative type, which is accelerated by hydrogen ions. jsr.org
Table 2: Rate Constants (k) for Pyridine Exchange at 298 K This table presents data for pyridine exchange on analogous 1,4-phenylene bridged bimetallic pincer complexes, [1,4-(M(L)OTf)₂-{C₆(CH₂NR₂)₄-2,3,5,6}], which serve as a model for the kinetic behavior of Pyridine, 2,2'-(1,4-phenylene)bis- type systems.
| Metal (M) | Pincer Ligand (L) | Pyridine Ligand | k (s⁻¹) |
| Pd | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | pyridine | 1.1 x 10³ |
| Pt | N,C,N'-[C₆H₂-2,6-(CH₂NMe₂)₂]⁻ | pyridine | 5.0 x 10⁻² |
Data sourced from Inorganic Chemistry, 2006, 45(26), 11060-11068. nih.gov
The significant difference in exchange rates between palladium and platinum highlights the tunability of the kinetic lability in these systems, a critical feature for applications in dynamic supramolecular chemistry and catalysis.
Supramolecular Chemistry and Self Assembly of Pyridine, 2,2 1,4 Phenylene Bis Systems
Non-Covalent Interactions in Directed Assembly
The spontaneous organization of Pyridine (B92270), 2,2'-(1,4-phenylene)bis- into higher-order structures is primarily driven by a combination of weak, non-covalent forces. researchgate.net These interactions, though individually modest, collectively provide the thermodynamic driving force for the formation of stable and well-defined assemblies. The most prominent of these interactions are hydrogen bonding and π-π stacking. researchgate.net
Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in dictating the assembly of Pyridine, 2,2'-(1,4-phenylene)bis- systems, particularly when co-crystallized with molecules capable of donating hydrogen bonds. nih.govrsc.org The nitrogen atoms within the pyridine rings act as hydrogen bond acceptors, enabling the formation of predictable and directional interactions. nih.gov
In a reported crystal structure involving a related bis(hydroxypyridinium) dication, the dications are interconnected by bridging trifluoroacetate (B77799) anions through N–H···O and O–H···O hydrogen bonds, forming a layered structure. nih.gov The specific distances and angles of these bonds are critical to the stability of the assembly. nih.gov
Table 1: Examples of Hydrogen Bonding Interactions in Pyridine-based Supramolecular Systems
| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | System Description |
| N-H | O | 2.699 - 2.798 | Not specified | Bis(hydroxypyridinium) dication with trifluoroacetate anions nih.gov |
| O-H | O | 2.455 - 2.480 | Not specified | Bis(hydroxypyridinium) dication with trifluoroacetate anions nih.gov |
| C-H | O | Not specified | Not specified | Intermolecular interactions in a [2x2] Co(II) grid-type complex nih.gov |
| N-H | N | 2.904 - 2.905 | Not specified | 2,2′-(p-Phenylene)bis(1,4,5,6-tetrahydropyrimidinium) bis[dicyanidoargentate(I)] researchgate.net |
Pi-Pi Stacking Interactions in Molecular Packing
The aromatic nature of both the central phenylene ring and the terminal pyridine rings in Pyridine, 2,2'-(1,4-phenylene)bis- makes π-π stacking a significant contributor to its self-assembly. libretexts.orgwikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-clouds and the electron-deficient σ-frameworks of adjacent aromatic rings. colostate.edu
The geometry of π-π stacking can vary, with common arrangements including face-to-face (sandwich) and edge-to-face (T-shaped) orientations. colostate.edu In the solid state, these interactions help to stabilize the crystal lattice by maximizing attractive forces and minimizing repulsion. wikipedia.org The interplay between π-π stacking and other non-covalent forces, such as hydrogen bonding, dictates the final three-dimensional arrangement of the molecules.
For example, in coordination polymers, π-π stacking between the pyridine and phenylene rings of adjacent ligands can lead to the formation of layered or stacked structures. The distance between the interacting rings is a key parameter in determining the strength of the interaction.
Construction of Ordered Supramolecular Architectures
The directional nature of non-covalent interactions involving Pyridine, 2,2'-(1,4-phenylene)bis- allows for the predictable construction of a variety of ordered supramolecular architectures with different dimensionalities.
Two-Dimensional Nanoarchitectures
Pyridine, 2,2'-(1,4-phenylene)bis- and its derivatives can self-assemble into well-defined two-dimensional (2D) nanoarchitectures on surfaces or in the solid state. These structures often take the form of sheets or layers, where the molecules are arranged in a regular, repeating pattern.
The formation of these 2D assemblies is often guided by a combination of hydrogen bonding and π-π stacking interactions. For instance, weak intermolecular C-H···N hydrogen bonds can stabilize highly ordered structures on surfaces like highly ordered pyrolytic graphite (B72142) (HOPG). nih.gov In the solid state, one-dimensional zigzag chains formed through coordination can be further connected by weak C-H···π and π-π interactions to create a 2D network. nih.gov
One-Dimensional Coordination Networks and Polymers
The ability of the pyridine nitrogen atoms to coordinate with metal ions makes Pyridine, 2,2'-(1,4-phenylene)bis- an excellent ligand for the construction of one-dimensional (1D) coordination polymers. polimi.it In these structures, the linear ligand acts as a bridge between metal centers, creating extended chains.
The geometry of the resulting 1D network, such as zig-zag or linear chains, is influenced by the coordination geometry of the metal ion and the flexibility of the ligand. For example, reaction with Hg(II) ions can lead to the formation of zig-zag, ribbon-like, and poly-catenane structures. polimi.it The formation of these coordination polymers is a classic example of self-assembly, where the final structure is determined by the inherent bonding preferences of the components. researchgate.net
Table 2: Examples of One-Dimensional Coordination Polymers with Pyridine-based Ligands
| Metal Ion | Ligand | Resulting Topology | Reference |
| Hg(II) | Bispidine with 4-phenylpyridine (B135609) groups | Zig-zag, ribbon-like, poly-catenane | polimi.it |
| Zn(II) | Ditopic Imidazo[1,5-a]pyridine | Wavy coordination polymer | nih.gov |
| Cu(I) | bis[4-(pyridine-2-yl)pyrimidin-2-ylthio]methane | 1D chain | researchgate.net |
| Zn(II) | 3,6-bis(pyridin-4-yl)phenanthrene-9,10-dione | Zigzag chains | nih.gov |
Formation of Higher-Dimensional Supramolecular Frameworks
By carefully selecting the metal precursors and reaction conditions, Pyridine, 2,2'-(1,4-phenylene)bis- can be used to construct three-dimensional (3D) supramolecular frameworks. These frameworks can exhibit complex topologies and possess porous structures, making them of interest for applications in gas storage and catalysis.
The extension from lower-dimensional structures to 3D frameworks is often achieved through the interconnection of 1D or 2D motifs. For example, 2D layers can be linked together through further coordination or hydrogen bonding interactions to form a 3D architecture. nih.gov The formation of these higher-dimensional structures demonstrates the power of molecular self-assembly in creating complex and functional materials from simple building blocks. ucmerced.edu
Principles of Molecular Recognition in Self-Assembled Systems
The self-assembly of systems based on Pyridine, 2,2'-(1,4-phenylene)bis- and its analogs is a process governed by the principles of molecular recognition. This involves the precise and specific binding of molecular components through a variety of non-covalent interactions. nih.govresearchgate.net The rigid 1,4-phenylene spacer and the two terminal pyridine rings provide a well-defined structural motif whose assembly is directed by a combination of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions. nih.govacs.org The interplay of these forces dictates the final architecture of the resulting supramolecular structures, ranging from discrete metallacycles to extended one-, two-, or three-dimensional networks. acs.orgnih.gov
The programmability of these systems stems from the specific geometric and electronic information encoded within the ligand. The nitrogen atoms of the pyridine rings act as predictable coordination sites for metal ions, while the aromatic surfaces offer platforms for hydrogen bonding and π-stacking. nih.govnih.gov The conformation of the ligand, particularly the rotational freedom of the pyridine rings relative to the central phenylene core, also plays a crucial role in determining the geometry of the final assembly. nih.govnih.gov
Metal-Ligand Coordination
The primary driver for the self-assembly of Pyridine, 2,2'-(1,4-phenylene)bis- systems is the coordination of the pyridyl nitrogen atoms to metal centers. The bidentate, linear nature of this ligand makes it an ideal building block for constructing predictable supramolecular architectures. The two nitrogen donors can coordinate to one or two different metal ions, acting as a linear linker or a chelating agent, although bridging between two metals is far more common in self-assembly.
Research on analogous systems demonstrates the versatility of this coordination. For instance, Hartshorn's group reported that the reaction of a similar ligand, 1,4-bis(2-pyridylmethoxy)benzene, with palladium complexes resulted in the formation of a discrete M₂L₂ 26-membered macrocycle. nih.gov In another example, the self-assembly of silver(I) complexes with 1,4-bis(pyridine-3-ylethynyl)benzene (L) was shown to be highly dependent on the counter-anion and reaction conditions. acs.org This study revealed the formation of diverse structures, including:
One-dimensional zigzag chains. acs.org
One-dimensional sinusoidal chains. acs.org
A discrete [Ag₂L₆] metallo-cage. acs.org
The structural outcome is influenced by the conformational flexibility of the ligand (adopting syn or anti conformations) and the coordinating ability of the anion (e.g., NO₃⁻ vs. BF₄⁻), highlighting the subtle balance of forces that control molecular recognition. acs.org
| Silver Salt | Ligand Conformation | Resulting Architecture |
|---|---|---|
| AgClO₄ | anti | 1-D Zigzag Chain |
| AgCF₃SO₃ | anti | 1-D Zigzag Chain |
| AgNO₃ | anti | 1-D Sinusoidal Chain |
| AgBF₄ | syn | [Ag₂L₆] Metallocycle |
Hydrogen Bonding
Hydrogen bonds are crucial secondary interactions that reinforce and guide the organization of pre-formed coordination complexes into higher-order structures. In systems involving Pyridine, 2,2'-(1,4-phenylene)bis-, the pyridine nitrogen atoms can act as hydrogen bond acceptors, while C-H groups on the aromatic rings can act as donors.
In the crystal structure of the related compound 1,4-bis(2-pyridylmethoxy)benzene, molecules are linked by intermolecular C—H···N hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, in co-crystals formed between dicarboxylic acids and bipyridyl-type molecules, strong O-H···N hydrogen bonds are the primary motif directing the assembly. rsc.org The structure of a co-crystal involving 2,6-bis(benzimidazol-2-yl)pyridine and terephthalic acid demonstrates a three-dimensional framework where water molecules play a critical role, linking the components through extensive O-H···O and O-H···N hydrogen bonds. nih.gov These weak, directional interactions are fundamental to the process of crystal engineering, enabling the construction of robust, extended networks. rsc.org
| Compound | Interaction Type | Resulting Motif | Dihedral Angle (Pyridyl-Phenylene) |
|---|---|---|---|
| 1,4-bis(2-pyridylmethoxy)benzene | C—H···N | 1-D Chain | 39.9 (1)° |
π-π Stacking Interactions
The planarity of the ligand is an important factor. In the crystal structure of 1,4-bis(2-pyridyliminomethyl)benzene, the molecule is observed to be nearly flat, which facilitates close packing and maximizes π-π interactions. nih.gov In studies of 1,4-bis(2,2':6',2''-terpyridin-4'-yl)benzene, supramolecular interactions are dominated by π-π stacking, with measured inter-planar distances between neighboring molecules of 3.5140 (15) Å and 3.6041 (15) Å. nih.gov These distances are characteristic of stabilizing π-π interactions. The aggregation of some ruthenium complexes featuring a related ligand was also attributed to strong π-π stacking of the planar, hydrophobic backbones in aqueous solution. acs.org These forces, though individually weak, become collectively significant in organizing molecules into well-defined supramolecular structures. rsc.org
| Compound | Interaction Type | Inter-planar Distances (Å) |
|---|---|---|
| 1,4-bis(2,2':6',2''-terpyridin-4'-yl)benzene | π-π Stacking | 3.5140 (15) |
| 3.6041 (15) |
Computational and Theoretical Investigations of Pyridine, 2,2 1,4 Phenylene Bis and Its Complexes
Electronic Structure Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of organic ligands and their metal complexes. For systems related to Pyridine (B92270), 2,2'-(1,4-phenylene)bis-, DFT calculations are employed to determine molecular geometries, orbital energies, and the nature of chemical bonds.
Detailed research findings from DFT studies on analogous systems reveal key electronic characteristics. For instance, calculations on 2,2'-bipyridine (B1663995) (bpy), a fundamental building block of the target molecule, have been used to analyze the molecular and electronic structures of its compounds. nih.gov Such studies show that the electronic properties can be finely tuned by chemical modifications and the oxidation state of coordinated metal centers. nih.gov
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For example, in a study on a complex methylene-bis(phenylene) derivative, the HOMO-LUMO gap was calculated to be 2.9639 eV, providing a measure of its electronic excitability. eurjchem.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. These maps are crucial for understanding and predicting intermolecular interactions.
Table 1: Representative Electronic Properties from DFT Calculations on Related Aromatic Compounds
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and models non-covalent interactions. |
| Mulliken and NBO Atomic Charges | Calculated distribution of electron charge among the atoms in a molecule. | Helps in understanding the polarity of bonds and the reactivity of different atomic sites. |
| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Aids in the interpretation of experimental infrared (IR) and Raman spectra. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of Pyridine, 2,2'-(1,4-phenylene)bis- are critical to its function, particularly in the formation of complexes and supramolecular assemblies. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
The key conformational feature of this molecule is the rotational freedom around the single bonds connecting the central phenylene ring to the two pyridine rings. DFT studies on the simpler 2-phenylpyridine molecule show that the aromatic rings are twisted relative to each other by approximately 21 degrees in the ground state. researchgate.net This dihedral angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between ortho-hydrogens, which favors a twisted conformation. For Pyridine, 2,2'-(1,4-phenylene)bis-, similar torsional angles are expected. Crystallographic studies of related molecules like 1,4-bis(4-pyridylmethoxy)benzene and 1,4-bis(4-pyridylsulfanylmethyl)benzene confirm significant dihedral angles between the central benzene and terminal pyridine rings, measuring 62.7° and 55.4° respectively, highlighting the non-planar nature of such linkers. nih.govnih.gov
Molecular dynamics simulations can be used to study the dynamic behavior of such molecules over time. researchgate.net These simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. arxiv.orgarxiv.org MD simulations can reveal preferred conformations, the dynamics of conformational changes, and how the molecule behaves in different environments, such as in solution or at an interface. For complex systems, the accurate treatment of 1-4 interactions (interactions between atoms separated by three bonds) is crucial for correctly modeling torsional energy barriers and molecular conformations. arxiv.orgarxiv.org
Modeling of Intermolecular Interactions and Self-Assembly Processes
The ability of Pyridine, 2,2'-(1,4-phenylene)bis- to form ordered supramolecular structures is governed by a network of non-covalent intermolecular interactions. Computational modeling is essential for understanding and predicting these self-assembly processes.
The primary interactions driving the assembly include π-π stacking and hydrogen bonding. High-level quantum chemical computations on the benzene-pyridine dimer, a model for the interactions in the target system, show that the binding is highly dependent on the relative orientation of the rings. acs.org The dominant stabilizing force in T-shaped configurations is electrostatic, while dispersion forces are also significant. acs.org In parallel-displaced configurations, the introduction of the nitrogen heteroatom can lead to stronger binding than in the benzene dimer due to favorable electrostatic interactions. acs.org
In the solid state, these specific interactions dictate the crystal packing. For example, in a related bis(pyridyl)benzene derivative, the crystal structure is stabilized by C—H···π interactions between a benzene hydrogen atom and a neighboring pyridyl ring, as well as C—H···N hydrogen bonds. nih.gov Computational models can quantify the energies of these interactions and predict the most stable packing arrangements. Coarse-grained models are also used to simulate self-assembly processes over longer timescales, capturing the emergence of complex network structures from individual molecular components. nih.gov
Table 2: Key Intermolecular Interactions in Pyridine-Containing Aromatic Systems
| Interaction Type | Description | Calculated Interaction Energy (Model System: Pyridine Dimer) acs.org |
|---|---|---|
| π-π Stacking (Sandwich) | Face-to-face stacking of aromatic rings. | ~2.95 kcal/mol (most favorable configuration) |
| π-π Stacking (Parallel-Displaced) | Offset face-to-face stacking of aromatic rings. | Can be significantly more favorable than T-shaped configurations. |
| T-Shaped | The edge of one ring points towards the face of another. | Binding energy is highly dependent on orientation. |
| C-H···N Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and a pyridine nitrogen. | Contributes to directional control in crystal packing. |
| C-H···π Interaction | Interaction between a C-H bond and the electron cloud of an aromatic ring. | Important for stabilizing crystal structures. nih.gov |
Prediction and Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energy profiles and identifying transient intermediates that are difficult to observe experimentally. For complex ligands like Pyridine, 2,2'-(1,4-phenylene)bis-, theoretical calculations can elucidate potential reaction pathways, especially when the ligand is coordinated to a metal center.
Studies on the related 2,2'-bipyridine ligand have demonstrated how computational methods can unravel complex reaction mechanisms. For example, DFT calculations were used to map out the multi-step mechanism of a pyridine ring-opening reaction at a Rhenium(I) carbonyl complex. nih.gov The calculations showed that the reaction proceeds through several key steps, including C-C coupling following deprotonation, dearomatization of the pyridine ring, ring contraction, and eventual C-N bond cleavage. nih.gov The Gibbs free energy profile for the entire pathway was computed, identifying the rate-determining steps and the structures of all intermediates and transition states.
Advanced Applications in Chemical Sciences
Contributions to Sensing Technologies
Integration into Luminescent Sensing Platforms
The development of luminescent sensors is a significant area of research, with applications ranging from environmental monitoring to medical diagnostics. The core principle involves a molecule that exhibits changes in its fluorescence or phosphorescence properties upon interaction with a specific analyte. While various bis-pyridine derivatives have been successfully employed as fluorescent sensors, particularly for the detection of metal ions like Zn²⁺ and Hg²⁺, the specific integration of Pyridine (B92270), 2,2'-(1,4-phenylene)bis- into such platforms is an emerging area. nih.govoiccpress.com
The general mechanism for pyridine-based sensors often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the pyridine nitrogen atoms restricts intramolecular rotation, leading to a significant increase in fluorescence intensity. nih.gov Another common mechanism is photoinduced electron transfer (PET), where the interaction with an analyte modulates the electron transfer process within the molecule, thereby "switching on" or "switching off" the luminescence. Metal-Organic Frameworks (MOFs) constructed from pyridine-containing linkers are also extensively used for sensing, leveraging the framework's porosity and the accessible nitrogen sites for analyte interaction, which can perturb the luminescent properties of the material. oiccpress.comnih.gov
Integration into Functional Materials
The distinct electronic and structural properties of Pyridine, 2,2'-(1,4-phenylene)bis- make it a valuable component for a variety of functional materials. Its ability to act as a rigid linker and its inherent photophysical characteristics are key to its applications in this domain.
Components for Optoelectronic Devices (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The efficiency and color of these devices are highly dependent on the molecular components used in their emissive and charge-transport layers. Pyridine-containing polymers and small molecules are frequently used due to their electron-deficient nature, which facilitates electron injection and transport, crucial for the performance of OLEDs. chemicalbook.com
Derivatives such as 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine have been investigated as host materials in phosphorescent OLEDs (PhOLEDs), demonstrating their capability to facilitate efficient energy transfer to emissive dopants. chemicalbook.com The integration of pyridine moieties helps in tuning the energy levels (HOMO/LUMO) of the material to create efficient and stable devices. While direct application of the parent Pyridine, 2,2'-(1,4-phenylene)bis- is not as widely documented, its structural motif is a fundamental component of more complex systems designed for optoelectronic applications.
Precursors for Polymeric Materials and Coatings
The pyridine ring is a privileged structure in polymer chemistry, imparting desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. nisshinbo-microdevices.co.jp Pyridine-based polymers, such as polybenzimidazoles (PBIs), are known for their high-temperature performance and are used in applications like fuel cell membranes. rsc.org The synthesis of these polymers often involves the polycondensation of pyridine-containing monomers, such as pyridine dicarboxylic acids, with other organic precursors. rsc.org
The rigid, rod-like structure of Pyridine, 2,2'-(1,4-phenylene)bis- makes it an excellent candidate as a monomer for creating highly ordered and thermally stable polymers. Its incorporation into a polymer backbone can enhance mechanical strength and introduce specific functionalities due to the available nitrogen lone pairs, which can act as sites for cross-linking, doping, or post-polymerization modification.
Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. ua.es These materials have garnered immense interest due to their high porosity, tunable structures, and diverse applications in gas storage, separation, catalysis, and sensing. nih.govustc.edu.cn
The geometry and connectivity of the organic linker are paramount in determining the final topology and properties of the framework. Pyridine-based linkers are widely used due to the strong and directional coordination of the pyridine nitrogen to a wide variety of metal centers. sigmaaldrich.comnih.gov Pyridine, 2,2'-(1,4-phenylene)bis- can function as a linear, bidentate linker, capable of forming one-dimensional chains, two-dimensional layers, or complex three-dimensional interpenetrated networks, depending on the coordination geometry of the metal ion and the reaction conditions. nih.govrsc.org The resulting frameworks can possess permanent porosity and accessible nitrogen sites within the pores, making them suitable for applications like selective gas adsorption or heterogeneous catalysis. rsc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Pyridine, 2,2'-(1,4-phenylene)bis-, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common route involves reacting terephthalaldehyde with pyridine derivatives under reflux in toluene or xylene, using catalysts like polyphosphoric acid to facilitate cyclization . Optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .
- Catalyst loading : 10–15 mol% of acidic catalysts (e.g., PPA) improves yields by promoting dehydrative cyclization .
- Temperature : Reactions typically proceed at 80–120°C; higher temperatures may degrade sensitive intermediates .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How is the structural integrity of Pyridine, 2,2'-(1,4-phenylene)bis- validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR confirm aromatic proton environments and quaternary carbons in the phenylene bridge. For example, the central benzene ring protons resonate at δ 7.2–7.5 ppm .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 296.4 (CHNO) with fragmentation patterns matching the bis-pyridine backbone .
- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 72.95%, N: 9.46%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s affinity for nucleophilic sites .
Advanced Research Questions
Q. How do computational models predict the binding interactions of this compound with biological targets?
- Methodological Answer : Perform in silico studies to guide experimental validation:
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The phenylene bridge shows π-π stacking with tyrosine residues .
- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
Q. How can contradictory data on the compound’s reactivity in electrophilic substitution reactions be resolved?
- Methodological Answer : Address discrepancies through controlled experiments:
- Reaction monitoring : Use in situ FTIR to track intermediate formation (e.g., nitration at para vs. meta positions) .
- Isotopic labeling : N-labeled pyridine rings clarify regioselectivity in halogenation reactions .
- Computational DFT : Calculate Fukui indices to predict electrophilic attack sites; the phenylene bridge often directs substituents to pyridine C-4 positions .
Q. What advanced spectroscopic techniques elucidate its mechanism in catalytic applications (e.g., photocatalysis)?
- Methodological Answer :
- EPR spectroscopy : Detect radical intermediates during UV-induced photocatalytic degradation of dyes .
- XPS : Confirm oxidation states of metal centers in coordination complexes (e.g., Cu-ligand binding) .
- Time-resolved fluorescence : Measure excited-state lifetimes (τ ~ 5–10 ns) to assess electron-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
